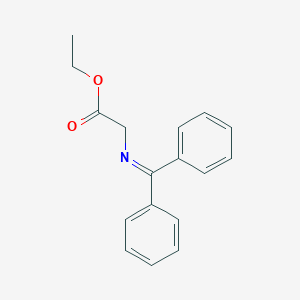

N-(Diphenylmethylene)glycine ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGJYNGNUBHTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312883 | |

| Record name | Ethyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69555-14-2 | |

| Record name | N-(Diphenylmethylene)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69555-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(diphenylmethyleneamino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069555142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69555-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-(diphenylmethylidene)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of N-(Diphenylmethylene)glycine ethyl ester. This Schiff base is a critical reagent in organic synthesis, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids, making it a valuable tool in drug discovery and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 267.32 g/mol | [2][3][4] |

| CAS Number | 69555-14-2 | [3][4] |

| Appearance | White to off-white or light yellow crystalline powder, chunks, or crystals. | [1][5][6][7] |

| Melting Point | 51-53 °C (lit.) | [1][3][6] |

| Boiling Point | 195 °C at 2 mmHg (lit.) | [1][8] |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL), DMSO (slightly), methanol (B129727) (slightly), chloroform, and dichloromethane.[1][9] | [1][9] |

| Density | ~1.04 - 1.069 g/cm³ (rough estimate) | [1][8] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3] |

| Purity | Typically ≥97% or ≥98% (HPLC/GC/Nonaqueous Titration).[4][5][6][7] A common impurity is <2% benzophenone. | [4][5][6][7] |

| Storage Conditions | Store at 2-8°C under an inert gas. The compound is moisture-sensitive.[2] | [2] |

| Synonyms | Ethyl (diphenylmethylenamino)acetate, Ethyl N-(diphenylmethylene)glycinate. | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis Protocol: Schiff Base Condensation

This compound is commonly synthesized via the condensation of glycine (B1666218) ethyl ester hydrochloride and benzophenone.[10]

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzophenone

-

Toluene (B28343) (solvent)

-

Diisopropylethylamine (DIPEA) (base)

-

p-Toluenesulfonic acid (TsOH) (catalyst)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Set up a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Under a nitrogen atmosphere, charge the vessel with benzophenone, toluene, glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and diisopropylethylamine.[10]

-

Heat the reaction mixture to a temperature of 90-110°C.[10]

-

Maintain the reaction at this temperature for approximately 18 hours, monitoring the progress by a suitable method such as Thin-Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then isolated through standard work-up procedures, which typically involve washing with water, extraction with an organic solvent, drying the organic phase, and evaporating the solvent under reduced pressure.[11]

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product, particularly for removing small quantities of impurities.[12]

Materials:

-

Crude this compound

-

Toluene (solvent)

-

Cyclohexane (B81311) (anti-solvent)

Procedure:

-

In a fume hood, dissolve the crude product in a minimal amount of hot toluene (approximately 60-70 °C).[12]

-

If insoluble impurities are present, perform a hot filtration to remove them.[12]

-

Slowly add cyclohexane to the hot toluene solution until the solution becomes slightly cloudy. This indicates the point of saturation.[12]

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

For maximum yield, further cool the mixture in an ice bath (0-4 °C) for about one hour.[12]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold cyclohexane to remove any residual soluble impurities.[12]

-

Dry the crystals under vacuum to remove residual solvents.

Visualized Workflows and Applications

Graphviz diagrams are provided to illustrate key experimental and logical workflows involving this compound.

Diagram 1: Synthesis and Purification Workflow

Diagram 2: Application in Asymmetric Amino Acid Synthesis

The primary application of this compound is as a chiral glycine equivalent for synthesizing complex amino acids.[11][13] The diphenylmethylene group serves as a bulky protecting group that directs the stereochemical outcome of subsequent reactions.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 69555-14-2 | FD10530 [biosynth.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. N-(ジフェニルメチレン)グリシンエチル | this compound | 69555-14-2 | 東京化成工業株式会社 [tcichemicals.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | 69555-14-2 [sbsgenetech.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 69555-14-2 - Coompo [coompo.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

The Cornerstone of Asymmetric Amino Acid Synthesis: A Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure α-amino acids is of paramount importance. These chiral building blocks are integral to the creation of novel pharmaceuticals, peptidomimetics, and other biologically active molecules. Among the methodologies developed for this purpose, the use of N-(Diphenylmethylene)glycine ethyl ester as a chiral glycine (B1666218) equivalent stands out as a robust and versatile strategy. This technical guide provides an in-depth exploration of its mechanism of action in asymmetric synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: Phase-Transfer Catalyzed Asymmetric Alkylation

The primary application of this compound in asymmetric synthesis is the O'Donnell asymmetric amino acid synthesis, which relies on phase-transfer catalysis (PTC).[1][2] The bulky diphenylmethylene protecting group serves two critical functions: it enhances the acidity of the α-proton, facilitating deprotonation, and it provides significant steric hindrance that, in conjunction with a chiral phase-transfer catalyst, governs the stereochemical outcome of the reaction.[2]

The catalytic cycle can be broken down into the following key steps:

-

Deprotonation: In a biphasic system, a strong base (e.g., 50% aqueous potassium hydroxide) deprotonates the this compound at the interface between the aqueous and organic layers, forming a planar enolate.[1][2]

-

Chiral Ion Pair Formation: A chiral quaternary ammonium (B1175870) salt, typically derived from Cinchona alkaloids, acts as the phase-transfer catalyst.[2][3][4][5] This catalyst complexes with the enolate, forming a chiral ion pair and shuttling it into the organic phase.[1][2]

-

Stereoselective Alkylation: Within the organic phase, the chiral environment created by the catalyst sterically blocks one face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to a highly enantioselective alkylation.[2][3]

-

Catalyst Regeneration and Product Formation: Following alkylation, the catalyst is released and returns to the aqueous interface to begin a new cycle. The resulting alkylated Schiff base remains in the organic phase.

-

Deprotection: The diphenylmethylene protecting group is readily removed by acidic hydrolysis to yield the desired α-amino acid.[2]

This mechanism allows for the catalytic use of the chiral source, making the process efficient and scalable.[6]

Mechanistic and Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Asymmetric alkylation via phase-transfer catalysis.

Caption: Experimental workflow for asymmetric alkylation.

Quantitative Data Summary

The enantioselectivity of the alkylation is highly dependent on the structure of the chiral phase-transfer catalyst, the electrophile, and the reaction conditions. The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine esters.

| Entry | Electrophile | Catalyst | Solvent | Yield (%) | ee (%) (Configuration) |

| 1 | Benzyl (B1604629) bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 95 | 92 (S) |

| 2 | 4-Fluorobenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 93 | 94 (S) |

| 3 | 2-Nitrobenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 90 | 96 (S) |

| 4 | Allyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 85 | 90 (S) |

Data compiled from representative literature.[2] The stereochemistry of the product can be controlled, as Cinchonine-derived catalysts typically yield (R)-α-amino acids, while Cinchonidine-derived catalysts afford the (S)-enantiomers.[5]

Alternative Mechanistic Pathways

While phase-transfer catalysis is the most common approach, the generation of the glycine enolate can also be achieved under anhydrous conditions using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures.[1] This method is particularly useful for substrates that are sensitive to aqueous basic conditions. In some cases, the presence of water can influence the diastereoselectivity of reactions, as observed in the synthesis of 2,3-diamino esters.[7] Furthermore, palladium-catalyzed asymmetric allylic alkylation of N-(diphenylmethylene)glycine esters has been developed, expanding the scope of accessible chiral amino acid derivatives.[8][9][10]

Detailed Experimental Protocol

The following is a representative experimental protocol for the asymmetric alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

-

Potassium hydroxide (B78521) (50% aqueous solution)

-

Toluene

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1N)

-

Deionized water

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the chiral phase-transfer catalyst (0.01-0.1 equivalents), and toluene.

-

Addition of Base: Cool the mixture to 0 °C in an ice bath. Vigorously stir the mixture and add a 50% aqueous solution of potassium hydroxide (10-20 equivalents).

-

Addition of Electrophile: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the rapidly stirring biphasic mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

-

Workup: Once the reaction is complete, dilute the mixture with water. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or ethyl acetate.

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated Schiff base. This can be purified further by chromatography if necessary.

-

Deprotection: Dissolve the crude alkylated Schiff base in a suitable solvent (e.g., tetrahydrofuran) and add 1N hydrochloric acid. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Isolation of Final Product: Neutralize the reaction mixture and extract the desired amino acid ester. Further purification can be achieved by recrystallization or chromatography.

Conclusion

This compound is a powerful and versatile tool in the asymmetric synthesis of α-amino acids. The O'Donnell phase-transfer catalysis approach provides a practical, scalable, and highly enantioselective route to a wide variety of natural and unnatural amino acids.[6] Understanding the core mechanism, the factors influencing stereoselectivity, and the practical experimental considerations outlined in this guide will enable researchers and drug development professionals to effectively leverage this methodology in their synthetic endeavors. The continued development of new chiral catalysts and the exploration of alternative activation methods promise to further expand the utility of this important synthetic strategy.[11]

References

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Asymmetric Synthesis of anti- and syn-2,3-Diamino Esters using Sulfinimines. Water and Concentration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new generation of chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, safety information, and synthetic applications of N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2), a key intermediate in organic synthesis, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids.

Chemical Information and Properties

This compound, also known as Ethyl (diphenylmethylenamino)acetate, is a Schiff base derived from glycine (B1666218) ethyl ester and benzophenone (B1666685). This compound is a versatile building block in pharmaceutical and agrochemical development due to the diphenylmethylene group, which enhances its reactivity and stability.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 69555-14-2[1][2][3] |

| IUPAC Name | ethyl 2-[(diphenylmethylidene)amino]acetate[4][5] |

| Synonyms | Ethyl (diphenylmethylenamino)acetate, Ethyl N-(diphenylmethylene)glycinate, (N,N-Diphenylmethylene)glycine ethyl ester[1][3] |

| Molecular Formula | C₁₇H₁₇NO₂[3] |

| Molecular Weight | 267.32 g/mol [1][3] |

| InChI Key | QUGJYNGNUBHTNS-UHFFFAOYSA-N[1] |

| SMILES String | CCOC(=O)CN=C(c1ccccc1)c2ccccc2[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Appearance | White to light yellow crystalline powder or chunks[1][2] |

| Melting Point | 51-53 °C (lit.)[1][2] |

| Boiling Point | 195 °C at 2 mmHg (lit.)[2] |

| Flash Point | 110 °C (230 °F) - closed cup[1][6] |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL)[1] |

| Storage Temperature | 2-8°C[1] |

Safety Data

It is crucial to handle this compound with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information |

| Pictogram | GHS08 (Health Hazard)[1][6] |

| Signal Word | Danger[1][6] |

| Hazard Statements | H350: May cause cancer[1][6] |

| Precautionary Statements | P201, P202, P280, P308+P313, P405, P501[1][6] |

| Hazard Classifications | Carcinogenicity (Category 1B)[1][6] |

| Personal Protective Equipment | Eyeshields, gloves, type N95 (US) respirator[1] |

*Note: Some suppliers classify this substance as non-hazardous.[7] It is recommended to consult the specific Safety Data Sheet (SDS) from the supplier before use.[8][9][10]

Synthetic Applications and Experimental Protocols

The primary application of this compound is as a chiral glycine enolate equivalent for the asymmetric synthesis of α-amino acids.[3] This is often achieved through alkylation reactions under phase-transfer catalysis (PTC) conditions.[5] The bulky diphenylmethylene group activates the α-proton for deprotonation and provides steric hindrance that, in combination with a chiral phase-transfer catalyst, directs electrophiles to a specific face of the enolate, inducing asymmetry.[5]

Synthesis of this compound

The compound can be synthesized via the transimination of benzophenone imine with glycine ethyl ester hydrochloride or through a one-step reaction between benzophenone and glycine ethyl ester hydrochloride.[1][2]

Experimental Protocol: Synthesis from Benzophenone and Glycine Ethyl Ester Hydrochloride [1]

-

Reaction Setup: Under a nitrogen atmosphere, add 1500g of benzophenone and 500ml of toluene (B28343) to a reaction vessel.

-

Addition of Reagents: Add 250g of glycine ethyl ester hydrochloride, 10g of p-toluenesulfonic acid (TsOH), and 300ml of diisopropylethylamine (DIPEA).

-

Reaction Conditions: Heat the mixture to 90°C and maintain the reaction for 18 hours.

-

Workup and Isolation: After the reaction is complete, the product is separated to yield this compound.

Asymmetric Alkylation for α-Amino Acid Synthesis

A key application is the enantioselective alkylation of the glycine imine using a chiral phase-transfer catalyst to produce α-alkylated glycinates, which are precursors to unnatural α-amino acids.[4][5]

Experimental Protocol: General Asymmetric Alkylation [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.01-0.1 equiv.), and toluene.

-

Addition of Base: Cool the mixture to 0°C in an ice bath and add a 50% aqueous solution of potassium hydroxide (B78521) (10-20 equiv.).

-

Addition of Electrophile: Add the desired alkyl halide (1.1-1.5 equiv.) dropwise to the vigorously stirred biphasic mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Hydrolysis: The purified Schiff base is dissolved in a suitable solvent (e.g., THF) and treated with 1N hydrochloric acid to hydrolyze the imine and yield the desired α-amino acid ester.

Synthesis of syn- and anti-2,3-Diamino Esters

This compound is also utilized in the diastereoselective synthesis of 2,3-diamino esters through reaction with sulfinimines. The stereochemical outcome (syn or anti) can be influenced by the presence of water.[11]

Experimental Protocol: Synthesis of anti-2,3-Diamino Esters [11]

-

Enolate Formation: Cool a THF-H₂O solution to -78°C. Add the appropriate amount of lithium diisopropylamide (LDA). A solution of this compound (1 equivalent) in anhydrous THF, cooled to -78°C, is then added via cannula to the LDA solution. Stir at -78°C for 1 hour.

-

Addition of Sulfinimine: Introduce the sulfinimine (0.63 equivalents) in anhydrous THF at -78°C to the yellow enolate solution.

-

Quenching: After stirring for 1.5 hours at -78°C, quench the reaction by adding an aqueous NH₄Cl solution.

-

Isolation: The desired diamino ester is isolated by chromatography.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its ability to serve as a glycine anion equivalent under phase-transfer conditions has made it a cornerstone in the asymmetric synthesis of a wide range of unnatural α-amino acids, which are critical components of many modern pharmaceuticals. Proper handling and adherence to safety protocols are essential when working with this compound. The experimental protocols provided herein offer a foundation for its application in a research and development setting.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl N-(diphenylmethylene)glycinate | 69555-14-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 69555-14-2 | FD10530 [biosynth.com]

- 7. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl N-(diphenylmethylene)glycinate CAS 69555-14-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis of anti- and syn-2,3-Diamino Esters using Sulfinimines. Water and Concentration Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester as a Glycine Anion Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Diphenylmethylene)glycine ethyl ester, a Schiff base derived from glycine (B1666218) ethyl ester and benzophenone (B1666685), serves as a cornerstone in the stereoselective synthesis of α-amino acids. Its primary role is that of a glycine anion equivalent, a synthetic tool that allows for the controlled formation of carbon-carbon bonds at the α-position of glycine. The bulky diphenylmethylene protecting group is instrumental in this function; it enhances the acidity of the α-protons, facilitating deprotonation to form a stabilized enolate, and provides significant steric hindrance to direct the approach of electrophiles. This attribute is particularly crucial in asymmetric synthesis, where, in conjunction with chiral phase-transfer catalysts, it enables the preparation of enantioenriched α-amino acids, which are vital building blocks for novel pharmaceuticals and peptidomimetics.[1][2]

This technical guide provides a comprehensive overview of the synthesis, application, and experimental protocols associated with this compound, with a focus on its application in the asymmetric alkylation for the synthesis of non-proteinogenic α-amino acids.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the condensation of glycine ethyl ester hydrochloride with benzophenone or a benzophenone equivalent.[3][4]

Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and α,α-Dichlorodiphenylmethane

This protocol is adapted from a patented procedure which offers high yield and purity.[4]

Materials:

-

Glycine ethyl ester hydrochloride

-

α,α-Dichlorodiphenylmethane

-

N-ethyl-diisopropylamine

-

Acetonitrile (B52724) (dry)

-

Ethyl acetate

-

Water

-

Sodium sulfate

Procedure:

-

To a flask equipped with a stirrer, add glycine ethyl ester hydrochloride (180 mmol, 1.0 eq), α,α-dichlorodiphenylmethane (180 mmol, 1.0 eq), and dry acetonitrile (300 ml).

-

Add N-ethyl-diisopropylamine (540 mmol, 3.0 eq) to the mixture.

-

Stir the reaction mixture at 40°C for 2 hours, then increase the temperature to 70°C and stir for an additional 5 hours. Monitor the reaction progress by gas chromatography (GC).

-

After completion, cool the reaction mixture to 20°C and add water (200 ml).

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield this compound. The product can be used without further purification.

Asymmetric Alkylation via Phase-Transfer Catalysis: The O'Donnell Amino Acid Synthesis

A pivotal application of this compound is the asymmetric synthesis of α-amino acids through phase-transfer catalyzed (PTC) alkylation, a method pioneered by O'Donnell.[2] This reaction typically involves a biphasic system where a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, facilitates the transfer of the glycine enolate from the aqueous or solid phase to the organic phase for alkylation.[1][5]

General Workflow for Asymmetric Alkylation

The following diagram illustrates the general workflow for the asymmetric alkylation of this compound.

Caption: General workflow for asymmetric α-amino acid synthesis.

The Catalytic Cycle

The chiral phase-transfer catalyst forms a chiral ion pair with the glycine enolate, which is then transferred to the organic phase to react with the electrophile.

References

stability and storage conditions for N-(Diphenylmethylene)glycine ethyl ester

An In-depth Technical Guide on the Stability and Storage of N-(Diphenylmethylene)glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific quantitative degradation kinetics for this compound are not extensively published, this document outlines its known sensitivities, recommended handling procedures, and detailed experimental protocols for stability assessment. The information herein is intended to guide researchers in ensuring the integrity of the compound for experimental use and in developing robust analytical methods.

Core Stability Profile

This compound is a Schiff base derived from glycine (B1666218) ethyl ester and benzophenone (B1666685). Its stability is primarily influenced by its susceptibility to hydrolysis at both the imine (C=N) bond and the ethyl ester functionality. The presence of moisture, acidic, or basic conditions can promote degradation.

Key Stability Characteristics:

-

Moisture Sensitivity : The compound is known to be moisture-sensitive. Hydrolysis is a primary degradation pathway.

-

pH Sensitivity : The imine bond is susceptible to cleavage under acidic conditions, while the ester bond can be hydrolyzed under both acidic and basic conditions.

-

Thermal and Photolytic Stability : While specific data is unavailable, elevated temperatures and exposure to light are potential contributors to degradation, as is common for complex organic molecules.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | Long-term: 2-8°C Short-term: Room Temperature | |

| Atmosphere | Store in a dry environment, sealed under an inert gas (e.g., Argon or Nitrogen). | |

| Light Exposure | Keep in a dark place, protected from light. | |

| Solutions | For solutions, use aprotic, anhydrous solvents (e.g., DMSO, Dichloromethane). Store frozen (-20°C to -80°C). | |

| General Handling | Avoid contact with skin and eyes. Do not breathe dust. Wear suitable protective clothing and gloves. |

Table 2: Potential Degradation Pathways and Products

| Stress Condition | Potential Degradation Pathway | Major Degradation Products |

| Acidic Hydrolysis | Cleavage of the imine bond | Benzophenone, Glycine ethyl ester hydrochloride |

| Basic Hydrolysis | Hydrolysis of the ester bond | N-(Diphenylmethylene)glycine, Ethanol |

| Moisture/Water | Hydrolysis of imine and ester | Benzophenone, Glycine ethyl ester, Glycine, Ethanol |

| Oxidation | Oxidation of the molecule | Not specifically documented, but could lead to various oxidized derivatives. |

| High Temperature | Thermal decomposition | Impurities such as benzophenone may be present. Specific products not well-documented. |

| Photolysis | Photochemical degradation | Specific products not well-documented. |

Experimental Protocols

The following protocols are adapted from established methods for similar compounds and are provided as a guide for researchers to perform forced degradation studies and develop stability-indicating analytical methods for this compound.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.

-

Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Acidic Hydrolysis :

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Cool the solution and neutralize with 0.1 M NaOH prior to analysis.

-

-

Basic Hydrolysis :

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 8 hours.

-

Cool the solution and neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation :

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation :

-

Place 1 mL of the stock solution in a sealed vial.

-

Heat at 80°C for 48 hours.

-

-

Photolytic Degradation :

-

Expose 1 mL of the stock solution in a photostable, transparent container to a calibrated light source (e.g., ICH Option 1 or 2).

-

Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

-

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the quantitative analysis of this compound and its degradation products.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Gradient :

-

0-5 min: 70% A, 30% B

-

5-25 min: Linear gradient to 100% B

-

25-30 min: Hold at 100% B

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : Dilute samples from the forced degradation study to an appropriate concentration with the mobile phase. Ensure aqueous samples are neutralized.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

An In-depth Technical Guide to the Solubility of N-(Diphenylmethylene)glycine Ethyl Ester in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(Diphenylmethylene)glycine ethyl ester, a key intermediate in the synthesis of amino acids and other pharmaceuticals. This document outlines its solubility profile in various common organic solvents, details experimental protocols for solubility determination and synthesis, and presents visual workflows to aid in laboratory applications.

Core Concepts and Applications

This compound is a Schiff base commonly utilized as a protected form of glycine (B1666218) ethyl ester. The diphenylmethylene group serves as a bulky, non-polar protecting group for the amine, which allows for selective reactions at the α-carbon. This intermediate is particularly valuable in the asymmetric synthesis of α-amino acids, which are fundamental building blocks in drug discovery and development.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Below is a summary of its known solubility in common organic solvents.

Quantitative Solubility Data

| Solvent | Solubility | Appearance of Solution |

| Ethanol | 50 mg/mL[1][2] | Clear to very slightly hazy, colorless to faint yellow or tan[1][2] |

| Methanol | 20 mg/mL[3] | Slightly soluble |

Qualitative Solubility Data

| Solvent | Solubility |

| Chloroform | Soluble[4] |

| Dichloromethane | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] |

Experimental Protocols

Determination of Solubility

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the concentration at which a saturated solution is formed at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., acetone, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Visual inspection should confirm the presence of undissolved solid.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can then be calculated in mg/mL.[5]

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a known concentration that falls within the linear range of a pre-established calibration curve for this compound using the chosen analytical method (e.g., UV-Vis or HPLC). Calculate the concentration of the saturated solution based on the calibration curve.

-

Logical Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from benzophenone (B1666685) and glycine ethyl ester hydrochloride.[3][6]

Reaction: (C₆H₅)₂C=O + H₂NCH₂COOC₂H₅·HCl → (C₆H₅)₂C=NCH₂COOC₂H₅ + H₂O + HCl

Materials:

-

Benzophenone

-

Glycine ethyl ester hydrochloride

-

Toluene

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

p-Toluenesulfonic acid (TsOH) (catalyst)

-

Nitrogen or Argon gas supply

-

Reaction flask equipped with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add benzophenone and toluene.

-

Addition of Reagents: Under an inert atmosphere (e.g., nitrogen), add glycine ethyl ester hydrochloride, a catalytic amount of p-toluenesulfonic acid, and diisopropylethylamine to the flask.

-

Reaction: Heat the mixture to reflux (approximately 90-110 °C). The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica (B1680970) gel.

Synthesis Workflow Diagram

Caption: A general workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative solubility data is available for a limited number of solvents, the provided experimental protocols offer a clear path for determining solubility in other systems as needed. The detailed synthesis procedure and workflows serve as practical resources for the laboratory preparation of this important chemical intermediate.

References

The O'Donnell Amino Acid Synthesis: A Technical Guide to its Historical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The O'Donnell amino acid synthesis stands as a cornerstone in the preparation of both natural and unnatural α-amino acids, which are fundamental building blocks in pharmaceutical and biotechnological research. This versatile and robust methodology, centered on the alkylation of glycine-derived Schiff bases, has evolved significantly since its inception. This guide provides a detailed overview of its historical development, from a racemic process to a highly efficient asymmetric catalytic method, complete with experimental protocols and mechanistic insights.

The Genesis: Racemic Synthesis via Phase-Transfer Catalysis (1978)

The journey of the O'Donnell synthesis began in 1978 with a report in Tetrahedron Letters that detailed a novel method for synthesizing amino acid derivatives.[1][2] The core innovation was the alkylation of a stable benzophenone (B1666685) imine of glycine (B1666218) ethyl ester. This approach presented two distinct methods: one involving anhydrous conditions with a strong base like lithium diisopropylamide (LDA), and a more practical method employing phase-transfer catalysis (PTC).[1][2]

The PTC approach was particularly advantageous due to its operational simplicity, mild reaction conditions, and cost-effectiveness.[2] It utilized a biphasic system, typically an organic solvent like dichloromethane (B109758) (CH₂Cl₂) and an aqueous solution of a base (e.g., 50% NaOH), with a phase-transfer catalyst to shuttle the deprotonated glycine imine (enolate) into the organic phase for alkylation.[1][3]

A key feature of using the benzophenone imine is that the resulting monoalkylated product is significantly less acidic than the starting material, which effectively prevents dialkylation—a common side reaction in glycine enolate chemistry.[1]

Representative Yields from Early Racemic PTC Alkylations

The initial studies demonstrated the synthesis of a variety of amino acids by reacting the glycine benzophenone imine ethyl ester with different alkylating agents.

| Alkylating Agent (RX) | Product (R Group) | Yield (%) |

| (CH₃)₂SO₄ | Methyl | 95 |

| CH₃CH₂Br | Ethyl | 90 |

| (CH₃)₂CHBr | Isopropyl | 79 |

| (CH₃)₂CHCH₂Br | Isobutyl | 76 |

| CH₃(CH₂ )₃Br | n-Butyl | 93 |

| C₆H₅CH₂Cl | Benzyl | 94 |

Data sourced from O'Donnell, M. J.; Eckrich, T. M. Tetrahedron Lett. 1978, 19, 4625-4628.

The Leap to Asymmetry: Chiral Phase-Transfer Catalysis (1989)

A landmark advancement in the O'Donnell synthesis was reported in the Journal of the American Chemical Society in 1989.[3] This work introduced the first practical method for an asymmetric version of the synthesis using chiral phase-transfer catalysts derived from Cinchona alkaloids.[4][5] By employing catalysts synthesized from cinchonidine (B190817) or its pseudoenantiomer, cinchonine (B1669041), it became possible to obtain enantiomerically enriched α-amino acids.

The choice of the ester group on the glycine Schiff base was found to be crucial for achieving good enantioselectivity, with the tert-butyl ester providing significantly better results than the ethyl ester.[1] The initial experiments using an N-benzylcinchonidinium chloride catalyst for the benzylation of the glycine imine tert-butyl ester yielded phenylalanine with up to 66% enantiomeric excess (ee).[3] This pioneering work opened the door for the catalytic, enantioselective synthesis of a vast array of non-proteinogenic amino acids.

Evolution of the Chiral Catalyst

The initial success of the asymmetric O'Donnell synthesis spurred further research into developing more efficient and selective catalysts, leading to several "generations" of Cinchona alkaloid-derived PTCs.

-

First Generation (1989): These were N-benzyl derivatives of cinchonidine and cinchonine. For example, N-benzylcinchonidinium chloride provides (S)-amino acids, while the corresponding cinchonine derivative yields the (R)-enantiomers.[1]

-

Second Generation (1994): O'Donnell's group later developed catalysts that were O-alkylated, such as O-allyl-N-benzylcinchonidinium bromide. These showed improved selectivity for certain substrates.

-

Third Generation (1997): A significant breakthrough came from the independent work of Corey and Lygo, who introduced N-(9-anthracenylmethyl) substituted Cinchona alkaloid catalysts.[6][7] The bulky anthracenyl group effectively shields one face of the enolate-catalyst ion pair, leading to substantially higher enantioselectivities, often exceeding 90% ee.[6]

Comparison of Asymmetric Benzylation Results

The evolution of the catalyst is clearly demonstrated by the improvement in enantioselectivity for the synthesis of phenylalanine tert-butyl ester.

| Catalyst Generation | Catalyst Structure Example | Enantiomeric Excess (% ee) |

| First Generation | N-Benzylcinchonidinium Chloride | ~66% |

| Third Generation | N-(9-Anthracenylmethyl)cinchonidinium Chloride | >90% |

Data are representative values from the literature.

Mechanistic Overview

The mechanism of the O'Donnell amino acid synthesis under phase-transfer conditions is a well-elucidated catalytic cycle.

Caption: Figure 1. Catalytic cycle of the O'Donnell PTC synthesis.

In the asymmetric variant, the chiral quaternary ammonium (B1175870) catalyst (Q*⁺) forms a tight ion pair with the glycine enolate. The specific stereochemistry of the catalyst directs the approach of the alkylating agent to one face of the planar enolate, thereby inducing asymmetry in the newly formed C-C bond.

Experimental Protocols

The following are generalized, detailed procedures based on the original and subsequent publications.

Preparation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This workflow outlines the synthesis of the key starting material.

References

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Polymer-Supported Cinchona Alkaloid-Derived Ammonium Salts as Recoverable Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids | MDPI [mdpi.com]

- 5. Asymmetric phase-transfer catalysis [ouci.dntb.gov.ua]

- 6. mdpi.org [mdpi.org]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

The Cornerstone of Novel Therapeutics: N-(Diphenylmethylene)glycine Ethyl Ester as a Versatile Precursor for Unnatural Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of unnatural amino acids into peptide-based therapeutics and other bioactive molecules offers a powerful strategy to enhance pharmacological properties. These non-proteinogenic amino acids can significantly improve metabolic stability, receptor affinity, and bioavailability. N-(Diphenylmethylene)glycine ethyl ester has emerged as a pivotal and highly versatile precursor for the asymmetric synthesis of a wide array of these crucial building blocks. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics, such as Glycine (B1666218) Transporter 1 (GlyT1) inhibitors. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction: The Significance of Unnatural Amino Acids

Unnatural amino acids are key structural motifs in numerous marketed drugs and clinical candidates.[1] Their integration into molecular scaffolds provides a means to introduce conformational constraints, novel side chains, and chirality, thereby enabling the fine-tuning of biological activity.[1] The stereoselective synthesis of these compounds, however, remains a significant challenge. This compound, a Schiff base derived from glycine, serves as an excellent chiral glycine enolate equivalent, facilitating the asymmetric synthesis of α-amino acids through various carbon-carbon bond-forming reactions.[2][3]

The utility of this precursor is underscored by the electronic and steric properties of its protecting groups. The bulky diphenylmethylene group provides steric hindrance that directs the approach of electrophiles and acidifies the α-protons, facilitating their removal to form a nucleophilic enolate.[2] This enolate is a key intermediate in the synthesis of diverse unnatural amino acids.

Synthesis of this compound

The preparation of this compound is typically achieved through the condensation of glycine ethyl ester hydrochloride with benzophenone (B1666685) imine or a related precursor. A common and efficient method involves the reaction of glycine ethyl ester hydrochloride with benzophenone imine in the presence of a mild base.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₇NO₂ | [6] |

| Molecular Weight | 267.32 g/mol | [6] |

| CAS Number | 69555-14-2 | [6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 51-53 °C | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. | [4][6] |

| Storage | Store at 2-8°C, protected from moisture. |

Asymmetric Synthesis of Unnatural Amino Acids

The cornerstone of this compound's utility lies in its application as a prochiral nucleophile for the synthesis of α-substituted and α,α-disubstituted amino acids. This is most commonly achieved through alkylation reactions, often under phase-transfer catalysis (PTC) conditions to achieve high enantioselectivity.[3]

Asymmetric Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis provides a practical and efficient method for the asymmetric alkylation of this compound. Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are employed to facilitate the transfer of the enolate from the aqueous basic phase to the organic phase where it reacts with an alkylating agent.[7][8] This methodology allows for the synthesis of a wide range of unnatural amino acids with high yields and excellent enantiomeric excess (ee).

Quantitative Data on Asymmetric Alkylation

The following table summarizes representative data for the asymmetric alkylation of this compound with various alkyl halides using a chiral phase-transfer catalyst.

| Alkyl Halide (R-X) | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | ee (%) | Reference(s) |

| Benzyl bromide | 1 | 3 | 0 | 82 | 98 | [7] |

| Allyl bromide | 1 | 3 | 0 | 96 | 98 | [7] |

| Ethyl iodide | 1 | 24 | 0 | 85 | 96 | [7] |

| n-Propyl iodide | 1 | 24 | 0 | 89 | 97 | [7] |

| 4-Fluorobenzyl bromide | 0.1 | 24 | 0 | 95 | >99 | [3] |

| 4-Methoxybenzyl bromide | 0.1 | 24 | 0 | 92 | >99 | [3] |

Deprotection of the Synthesized Amino Acid Esters

Following the successful alkylation, the resulting protected amino acid ester must be deprotected to yield the free unnatural amino acid. This is typically a two-step process involving the hydrolysis of the imine (diphenylmethylene group) followed by the saponification of the ethyl ester.

Imine Hydrolysis

The diphenylmethylene protecting group can be readily cleaved under mild acidic conditions to reveal the free amine.

Ester Hydrolysis

The ethyl ester is commonly hydrolyzed using a base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.[3]

The overall deprotection workflow can be summarized as follows:

References

- 1. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 69555-14-2 - Coompo [coompo.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester under Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the alkylation of N-(Diphenylmethylene)glycine ethyl ester, a key substrate in the synthesis of α-amino acids. The procedure utilizes phase-transfer catalysis (PTC), a versatile and efficient method that facilitates the reaction between reactants in immiscible phases. This approach, often referred to as the O'Donnell amino acid synthesis, allows for the convenient and selective mono-alkylation of the glycine (B1666218) Schiff base under mild conditions, making it a cornerstone for the preparation of both natural and unnatural amino acids.[1] This application note includes a step-by-step experimental protocol, a comprehensive table of representative alkylating agents with their corresponding reaction outcomes, and a workflow diagram to visually guide the user through the process.

Introduction

The synthesis of novel α-amino acids is of paramount importance in drug discovery and development, as they are fundamental building blocks for peptides, peptidomimetics, and various pharmacologically active molecules. The alkylation of glycine equivalents is a powerful strategy for accessing this diverse chemical space. This compound serves as an excellent glycine enolate equivalent. The bulky diphenylmethylene protecting group acidifies the α-proton, facilitating deprotonation, and sterically hinders dialkylation, leading to selective mono-alkylation.[1][2]

Phase-transfer catalysis is particularly well-suited for this transformation. In this biphasic system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the enolate from the aqueous basic phase to the organic phase containing the alkylating agent.[1] This methodology avoids the need for strong, anhydrous bases and cryogenic temperatures often required in other alkylation procedures.[3] Furthermore, the use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can induce high levels of enantioselectivity, providing access to optically active α-amino acids.[1][4][5]

Experimental Protocol

This protocol describes a general procedure for the racemic alkylation of this compound using an alkyl halide under phase-transfer conditions. For asymmetric synthesis, a chiral phase-transfer catalyst should be employed.

Materials:

-

This compound

-

Alkylating agent (e.g., benzyl (B1604629) bromide, allyl bromide, ethyl iodide)

-

Toluene

-

50% (w/v) aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in toluene.

-

Addition of Catalyst and Base: To the stirred solution, add the phase-transfer catalyst (e.g., TBAB, 0.1 equiv). Subsequently, add the 50% aqueous NaOH or KOH solution (5-10 equiv). The mixture should be stirred vigorously to ensure efficient mixing of the two phases.

-

Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature. For highly reactive alkylating agents, the addition may be performed at 0 °C to control the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

-

Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure alkylated product.

Data Presentation

The following table summarizes the results for the alkylation of this compound with various alkylating agents under phase-transfer catalysis conditions. The data is compiled from various literature sources and is intended to be representative. For enantioselective reactions, a chiral catalyst is required.

| Entry | Alkylating Agent (RX) | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | 50% KOH | (S,S)-1 (1) | Toluene | 0 | 3 | 82 | 97 |

| 2 | Allyl bromide | 50% KOH | (S,S)-1 (1) | Toluene | 0 | 3 | 96 | 98 |

| 3 | Ethyl bromide | 50% NaOH | Catalyst VII (1.0) | Toluene | RT | 24 | 98 | 99.2 |

| 4 | Propargyl bromide | 50% NaOH | Catalyst VII (1.0) | Toluene | RT | 24 | 98 | 99.9 |

| 5 | Methyl iodide | 50% NaOH | Catalyst VII (5.0) | Toluene | RT | 48 | - | 19.8 |

| 6 | Ethyl bromoacetate | 50% NaOH | Catalyst VII (1.0) | Toluene | RT | 24 | - | 99.9 |

| 7 | 1-Naphthylmethyl bromide | 50% NaOH | Catalyst VII (1.0) | Toluene | RT | 24 | 97 | >98 |

*Catalyst (S,S)-1 is 3,4,5-F3-C6H2-NAS-Br as described in the literature.[6] *Catalyst VII is a quaternary ammonium Cinchona-functionalized crown ether-strapped calix[3]arene.[7] *Yields are isolated yields. Enantiomeric excess (ee) is determined for reactions employing a chiral catalyst.

Experimental Workflow

The following diagram illustrates the general workflow for the phase-transfer catalyzed alkylation of this compound.

Caption: Workflow for the phase-transfer catalyzed alkylation.

Signaling Pathways and Logical Relationships

The logical progression of the phase-transfer catalysis mechanism is depicted in the diagram below. The catalyst facilitates the transfer of the deprotonated glycine Schiff base from the aqueous phase to the organic phase, where it reacts with the alkylating agent.

Caption: Mechanism of phase-transfer catalysis.

References

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of alpha-amino acids via asymmetric phase transfer-catalyzed alkylation of achiral nickel(II) complexes of glycine-derived Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unisa.it [iris.unisa.it]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids using N-(Diphenylmethylene)glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral components of numerous pharmaceuticals, offering unique structural motifs that can enhance potency, selectivity, and pharmacokinetic properties. One of the most robust and widely adopted methods for their preparation is the asymmetric alkylation of glycine (B1666218) Schiff bases under phase-transfer catalysis (PTC). This application note provides a detailed overview and experimental protocols for the asymmetric synthesis of α-amino acids utilizing N-(diphenylmethylene)glycine ethyl ester as a versatile starting material.

The O'Donnell asymmetric amino acid synthesis, which employs this substrate, is a powerful technique that allows for the construction of a wide variety of natural and unnatural α-amino acids.[1] The diphenylmethylene group serves as an effective protecting group for the amine and activates the α-protons for deprotonation. Under biphasic conditions, a chiral phase-transfer catalyst facilitates the formation of a chiral ion pair between the enolate of the glycine Schiff base and the catalyst, which is then alkylated with high stereocontrol.[1] Catalysts derived from Cinchona alkaloids and structurally rigid C2-symmetric chiral quaternary ammonium (B1175870) salts, such as Maruoka catalysts, have proven to be highly effective in inducing high levels of enantioselectivity.[2]

Reaction Mechanism and Workflow

The asymmetric alkylation of this compound proceeds through a well-defined catalytic cycle under phase-transfer conditions. The general mechanism involves the deprotonation of the glycine Schiff base at the interface of an organic solvent and an aqueous base. The resulting enolate forms a chiral ion pair with the phase-transfer catalyst, which shuttles it into the organic phase. Subsequent alkylation with an electrophile occurs stereoselectively, dictated by the chiral environment of the catalyst. Finally, hydrolysis of the resulting Schiff base and ester yields the desired enantiomerically enriched α-amino acid.

References

Application Notes and Protocols: N-(Diphenylmethylene)glycine Ethyl Ester in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Diphenylmethylene)glycine ethyl ester is a pivotal synthetic intermediate in pharmaceutical research and development. Its primary application lies in the stereoselective synthesis of α-amino acids and their derivatives, which are fundamental components of numerous pharmaceuticals.[1][2][3] The compound serves as a glycine (B1666218) enolate equivalent, enabling the formation of new carbon-carbon bonds at the α-position, a critical step in creating diverse and complex amino acid derivatives.[1][4] The diphenylmethylene group provides steric hindrance and protects the primary amine, while also activating the α-proton for abstraction under basic conditions.[1][5] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

The versatility of this compound makes it an invaluable tool in medicinal chemistry for the synthesis of unnatural amino acids, which are key building blocks for novel drug candidates.[2][6] Its applications span various therapeutic areas, including the development of drugs for neurological disorders and enzyme inhibitors.[7]

A significant application is in the asymmetric synthesis of α-amino acid precursors for Positron Emission Tomography (PET) tracers.[5] These tracers, such as derivatives of 2-amino-5-fluoropentanoic acid, are designed to mimic natural amino acids and are actively transported into cancer cells by transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors.[5] This targeted uptake allows for the visualization and metabolic assessment of cancerous tissues.[5]

Key Synthetic Transformations

The primary synthetic utility of this compound revolves around the alkylation of its enolate form. This can be achieved through various methods, including phase-transfer catalysis, to introduce a wide range of substituents at the α-carbon.[4][8] Subsequent deprotection of the amine and ester functionalities yields the desired α-amino acid.

Asymmetric Alkylation of this compound

The enantioselective alkylation of glycine imines is a crucial method for constructing α-stereogenic centers, leading to optically active unnatural α-amino acids.[8] Phase-transfer catalysis is a commonly employed technique for this transformation, offering good yields and high enantiomeric excess.[8]

Experimental Protocols

Asymmetric Synthesis of α-Amino Acid Precursors via Phase-Transfer Catalysis

This protocol outlines a general procedure for the asymmetric alkylation of this compound using a chiral phase-transfer catalyst.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide derivatives)

-

Chiral phase-transfer catalyst (e.g., Cinchona-functionalized crown ether-strapped calixarene)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve this compound (0.1 mmol) and the chiral phase-transfer catalyst (1.0 mol %) in toluene (1 mL).

-

Addition of Reagents: Add the alkyl halide (0.12 mmol) to the solution.

-

Initiation of Reaction: Vigorously stir the mixture and add 50% aqueous NaOH (0.6 mL).

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure, alkylated product.[5]

Deprotection to Yield the Free α-Amino Acid

This protocol describes the removal of the diphenylmethylene and ethyl ester protecting groups.

Materials:

-

Alkylated this compound derivative

-

Aqueous acid (e.g., HCl)

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

Methanol or ethanol

Procedure:

-

Imine Hydrolysis: Dissolve the alkylated product in a suitable solvent and treat with aqueous acid to hydrolyze the diphenylmethylene imine.

-

Ester Hydrogenolysis: Following the hydrolysis, subject the resulting intermediate to hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere to cleave the ethyl ester.

-

Isolation: After the reaction is complete, filter off the catalyst and concentrate the solution to obtain the crude amino acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of various α-amino acid derivatives using this compound.

| Entry | Alkyl Halide | Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl bromide | 1.0 | 2 | 95 | 96 |

| 2 | 4-Fluorobenzyl bromide | 1.0 | 2 | 94 | 97 |

| 3 | 4-Chlorobenzyl bromide | 1.0 | 3 | 96 | 96 |

| 4 | 4-Bromobenzyl bromide | 1.0 | 3 | 95 | 96 |

| 5 | 2-Naphthylmethyl bromide | 1.0 | 4 | 92 | 93 |

| 6 | Allyl bromide | 1.0 | 1 | 90 | 91 |

Data is representative and compiled from typical results reported in the literature for asymmetric alkylation under phase-transfer catalysis conditions.[8]

Visualizations

Experimental Workflow for Asymmetric α-Amino Acid Synthesis

Caption: Workflow for Asymmetric α-Amino Acid Synthesis.

General Reaction Scheme for α-Alkylation

Caption: General α-Alkylation Reaction Scheme.

Signaling Pathway: LAT1-Mediated Uptake of Amino Acid PET Tracers

Caption: Uptake of Amino Acid PET Tracers via LAT1.

References

- 1. benchchem.com [benchchem.com]

- 2. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 3. Unnatural Amino Acids - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Monoalkylation of Glycine Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the monoalkylation of glycine (B1666218) Schiff bases, a cornerstone reaction in the synthesis of non-proteinogenic α-amino acids. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The selective monoalkylation of glycine Schiff bases is a powerful and widely utilized method for the asymmetric synthesis of a diverse array of α-amino acids. This transformation is pivotal in the construction of novel peptide and protein structures, offering access to compounds with unique biological activities. The Schiff base serves as a protecting group for the amino functionality of glycine and as an activating group to facilitate the deprotonation and subsequent alkylation of the α-carbon. Two predominant strategies are highlighted in these protocols: the O'Donnell phase-transfer catalytic alkylation of benzophenone (B1666685) imines of glycine alkyl esters and the alkylation of chiral Ni(II) complexes of glycine Schiff bases.

Experimental Protocols

Protocol 1: O'Donnell Asymmetric Phase-Transfer Catalyzed (PTC) Monoalkylation

This protocol details the widely used O'Donnell method for the asymmetric monoalkylation of a benzophenone-derived glycine Schiff base using a chiral phase-transfer catalyst.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

50% Aqueous sodium hydroxide (B78521) (NaOH) or solid potassium hydroxide (KOH)

-

Chiral phase-transfer catalyst (e.g., a cinchonidine-derived quaternary ammonium (B1175870) salt)

-

Dichloromethane (B109758) (CH2Cl2)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography elution

-

1N Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq).

-

Solvent Addition: Add toluene to dissolve the starting materials.

-

Addition of Base and Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl halide (1.0-1.2 eq) followed by the slow, dropwise addition of 50% aqueous NaOH or the addition of solid KOH.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several minutes to a few hours.[1][2]

-

Work-up: Once the reaction is complete, add water and dichloromethane to the reaction mixture. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the pure monoalkylated Schiff base.

-

Deprotection: The resulting α-amino acid ester can be obtained by hydrolysis of the Schiff base with aqueous HCl.[1][3]

Protocol 2: Monoalkylation of a Chiral Ni(II) Schiff Base Complex

This method utilizes a chiral nickel(II) complex of a glycine Schiff base for diastereoselective alkylation.

Materials:

-

Ni(II) complex of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine[4]

-

Alkyl halide (e.g., benzyl bromide, allyl bromide)

-

Dimethylformamide (DMF)

-

Solid sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Aqueous Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a flask, dissolve the chiral Ni(II) glycine complex (1.0 eq) in DMF.

-

Addition of Reagents: Add the alkyl halide (1.0-1.2 eq) and powdered solid NaOH to the solution at room temperature (e.g., 25 °C).[4]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Extract the product into dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification of Diastereomers: The resulting diastereomeric mixture of the alkylated Ni(II) complex can be separated by silica gel column chromatography.[4]

-

Hydrolysis: The purified diastereomer is then hydrolyzed with aqueous HCl to yield the optically pure α-amino acid. The chiral auxiliary can often be recovered.[4]

Data Presentation

The following table summarizes representative quantitative data for the monoalkylation of glycine Schiff bases under various conditions.